molecular formula C9H16N2S B2858973 2-(4-Tert-butyl-1,3-thiazol-2-yl)ethan-1-amine CAS No. 642081-26-3

2-(4-Tert-butyl-1,3-thiazol-2-yl)ethan-1-amine

Cat. No.: B2858973
CAS No.: 642081-26-3
M. Wt: 184.3
InChI Key: DGUPQQRXCFXJMD-UHFFFAOYSA-N
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Description

2-(4-Tert-butyl-1,3-thiazol-2-yl)ethan-1-amine is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Tert-butyl-1,3-thiazol-2-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-4-tert-butylthiazole with ethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Tert-butyl-1,3-thiazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Tert-butyl-1,3-thiazol-2-yl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Tert-butyl-1,3-thiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell lysis. In anticancer research, it is believed to interfere with cellular signaling pathways, inducing apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Uniqueness: 2-(4-Tert-butyl-1,3-thiazol-2-yl)ethan-1-amine stands out due to its tert-butyl group, which imparts unique steric and electronic properties. This makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and reduced side effects .

Properties

IUPAC Name

2-(4-tert-butyl-1,3-thiazol-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2S/c1-9(2,3)7-6-12-8(11-7)4-5-10/h6H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUPQQRXCFXJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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